Cas no 2133360-04-8 (Pomalidomide-PEG1-azide)

Pomalidomide-PEG1-azide 化学的及び物理的性質
名前と識別子
-
- Pomalidomide-PEG1-azide
- 2-(2-Azidoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
- Crosslinker−E3 ligase ligand conjugate
- Partial PROTAC
- Template for synthesis of targeted protein degrader
- Pomalidomide-NH-PEG1-azide
- SCHEMBL23037446
- 2-(2-azidoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]acetamide
- 2133360-04-8
- CS-0112205
- DA-66818
- 2-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
- Pomalidomide-NH-PEG1-N3
- MS-26789
- SY325568
- HY-133138
- E85792
- AKOS040743782
- 2-(2-Azidoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide
- Pomalidomide-NH-CO-PEG1-N3
- MFCD32198602
-
- インチ: 1S/C17H16N6O6/c18-22-19-6-7-29-8-13(25)20-10-3-1-2-9-14(10)17(28)23(16(9)27)11-4-5-12(24)21-15(11)26/h1-3,11H,4-8H2,(H,20,25)(H,21,24,26)
- InChIKey: SKTGGMFEGRISBY-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CCC(N1)=O)N1C(C2C=CC=C(C=2C1=O)NC(COCCN=[N+]=[N-])=O)=O
計算された属性
- せいみつぶんしりょう: 400.11313225g/mol
- どういたいしつりょう: 400.11313225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 778
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 136
Pomalidomide-PEG1-azide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-133138-10mg |
Pomalidomide-PEG1-azide |
2133360-04-8 | 95.19% | 10mg |
¥2000 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY325568-1g |
2-(2-Azidoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide |
2133360-04-8 | ≥95% | 1g |
¥17100.00 | 2024-08-09 | |
1PlusChem | 1P01V57K-10mg |
Pomalidomide-PEG1-azide |
2133360-04-8 | 95% | 10mg |
$952.00 | 2023-12-19 | |
Aaron | AR01V5FW-50mg |
Pomalidomide-PEG1-azide |
2133360-04-8 | 95% | 50mg |
$818.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1250220-25mg |
Pomalidomide-PEG1-azide |
2133360-04-8 | 97% | 25mg |
$570 | 2025-02-24 | |
Aaron | AR01V5FW-25mg |
Pomalidomide-PEG1-azide |
2133360-04-8 | 95% | 25mg |
$540.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1250220-25mg |
Pomalidomide-PEG1-azide |
2133360-04-8 | 97% | 25mg |
$570 | 2025-02-25 | |
eNovation Chemicals LLC | Y1250220-5mg |
Pomalidomide-PEG1-azide |
2133360-04-8 | 97% | 5mg |
$260 | 2025-02-25 | |
eNovation Chemicals LLC | Y1250220-5mg |
Pomalidomide-PEG1-azide |
2133360-04-8 | 95% | 5mg |
$260 | 2024-06-05 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCQ-19-50mg |
Pomalidomide-NH-CO-PEG1-N3 |
2133360-04-8 | >99.00% | 50mg |
¥3150.0 | 2023-09-19 |
Pomalidomide-PEG1-azide 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
Pomalidomide-PEG1-azideに関する追加情報
Pomalidomide-PEG1-Azide: A Promising Compound in Biomedical Research
Pomalidomide-PEG1-Azide (CAS No. 2133360-04-8) is a cutting-edge compound that has garnered significant attention in the fields of biotechnology and drug delivery systems. This compound is a derivative of pomalidomide, a well-known immunomodulatory drug, which has been extensively studied for its therapeutic potential in treating various cancers, particularly multiple myeloma. The integration of polyethylene glycol (PEG) and an azide group into the structure of pomalidomide introduces novel properties that enhance its functionality and applicability in biomedical research.
The addition of PEG to pomalidomide significantly improves its solubility and stability, making it more suitable for use in aqueous environments such as biological fluids. This modification also reduces the immunogenicity of the compound, which is a critical factor in ensuring its safe administration in vivo. Furthermore, the azide group incorporated into the structure enables the compound to participate in click chemistry reactions, a powerful tool for creating bioconjugates with precise control over molecular architecture. This feature opens up new possibilities for the development of targeted drug delivery systems and imaging agents.
Recent studies have highlighted the potential of Pomalidomide-PEG1-Azide as a versatile platform for constructing stimuli-responsive drug delivery systems. By leveraging the unique properties of PEG and azides, researchers have demonstrated that this compound can be functionalized with various targeting ligands or imaging probes. For instance, coupling Pomalidomide-PEG1-Azide with tumor-targeting peptides or antibodies allows for selective delivery of therapeutic agents to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.
In addition to its role in drug delivery, Pomalidomide-PEG1-Azide has shown promise in bioimaging applications. The azide group can be utilized to attach fluorescent or magnetic resonance imaging (MRI) contrast agents, enabling real-time monitoring of drug distribution and biodistribution within living organisms. This capability is particularly valuable for assessing the pharmacokinetics and pharmacodynamics of therapeutic agents in preclinical studies.
The development of Pomalidomide-PEG1-Azide represents a significant advancement in the field of medicinal chemistry. Its modular design allows for easy customization to meet specific therapeutic needs, making it a valuable tool for researchers working on personalized medicine approaches. Moreover, the ability to integrate this compound into complex biomolecular systems through click chemistry reactions facilitates the creation of multifunctional platforms that combine diagnostic and therapeutic functionalities.
Looking ahead, ongoing research is focused on optimizing the properties of Pomalidomide-PEG1-Azide to further enhance its therapeutic potential. This includes investigations into its biocompatibility, biodistribution, and clearance profiles under various physiological conditions. Additionally, efforts are underway to explore its application in emerging therapeutic modalities such as gene therapy and photodynamic therapy.
In conclusion, Pomalidomide-PEG1-Azide (CAS No. 2133360-04-8) stands at the forefront of biomedical innovation, offering a versatile platform for advancing drug delivery systems and diagnostic tools. Its unique combination of properties makes it an invaluable asset for researchers striving to develop next-generation therapeutics that are both effective and safe.
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